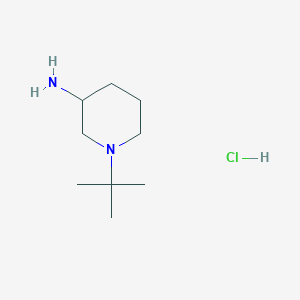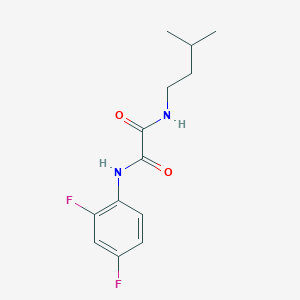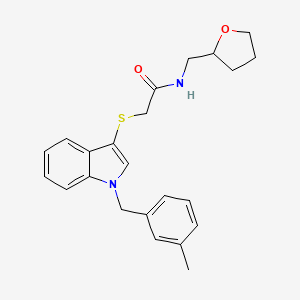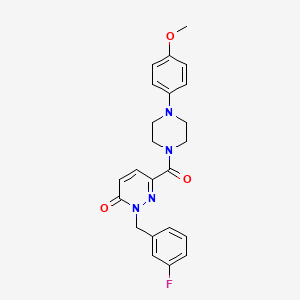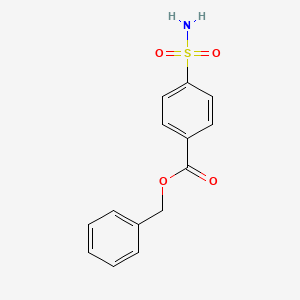![molecular formula C26H23F3N6O B2594874 (S)-phenethyl-{1-[6-(3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yloxymethyl)-pyridin-2-yl]-ethyl}-amine CAS No. 717879-22-6](/img/structure/B2594874.png)
(S)-phenethyl-{1-[6-(3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yloxymethyl)-pyridin-2-yl]-ethyl}-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions. For instance, the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a]pyrazine hydrochloride involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . Further steps include adding chlorobenzene and trifluoroacetic anhydride, heating, adding methanesulfonic acid into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid . The final step involves adding palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the synthesis analysis section. These reactions involve multiple steps and various reagents .Aplicaciones Científicas De Investigación
Molecular and Crystal Structure Insights
- The study by Dolzhenko et al. (2011) on a structurally related compound reveals detailed molecular and crystal structures, indicating that these compounds can form crystals with specific symmetry and engage in intermolecular hydrogen bonding, which could be significant for understanding their interactions with biological targets (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2011).
Synthetic Routes and Derivatives
- Abdelhamid et al. (2012) discuss the synthesis of pyrazolo and triazine derivatives containing the benzofuran moiety, showcasing methods for generating diverse heterocyclic structures that could have various scientific applications, including potential biological activities (Abdelhamid, Fahmi, & Ali Mohamed Alsheflo, 2012).
- Ibrahim et al. (2011) provide insight into the facile and efficient synthesis of 1,2,3-triazolo and pyrazolo pyridine derivatives, highlighting the potential of these compounds for further functionalization and exploration of their scientific applications (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).
Biological Activity Exploration
- The synthesis and evaluation of new pyrido and triazole derivatives as potential antimicrobial agents by Bektaş et al. (2007) indicate the broader scientific interest in exploring the biological activities of these compounds. Although this study focuses on antimicrobial activity, it highlights the versatility of triazole and related compounds in scientific research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Anti-inflammatory Potential
- Sun et al. (2010) explore the anti-inflammatory activity of phthalazine derivatives, underscoring the potential therapeutic applications of structurally similar compounds in addressing inflammation and possibly other disease states (Sun, Hu, Deng, Wei, Sun, & Quan, 2010).
Direcciones Futuras
The future directions for research on this compound could involve further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . Additionally, the synthesis methods could be optimized for industrial production .
Propiedades
IUPAC Name |
(1S)-N-(2-phenylethyl)-1-[6-[[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxymethyl]pyridin-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N6O/c1-17(30-15-14-18-8-3-2-4-9-18)22-13-7-10-19(31-22)16-36-24-21-12-6-5-11-20(21)23-32-33-25(26(27,28)29)35(23)34-24/h2-13,17,30H,14-16H2,1H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJMPNWKSHRNIF-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)COC2=NN3C(=NN=C3C(F)(F)F)C4=CC=CC=C42)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=N1)COC2=NN3C(=NN=C3C(F)(F)F)C4=CC=CC=C42)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-phenethyl-{1-[6-(3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yloxymethyl)-pyridin-2-yl]-ethyl}-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

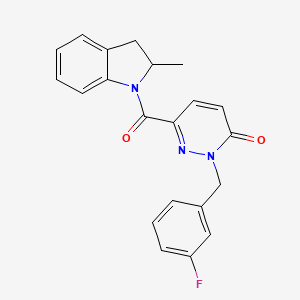
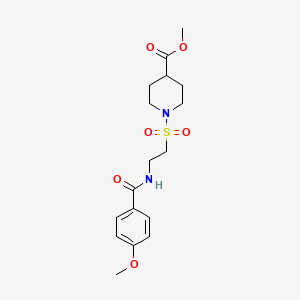
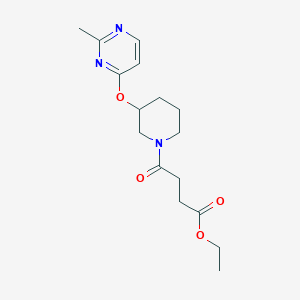
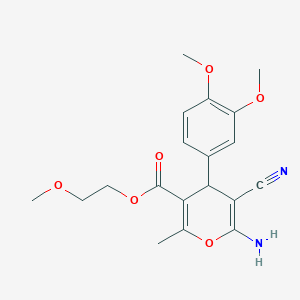
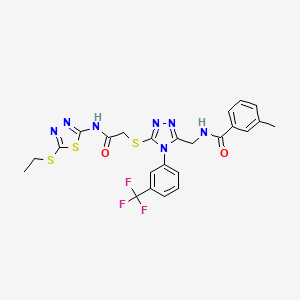
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2594802.png)
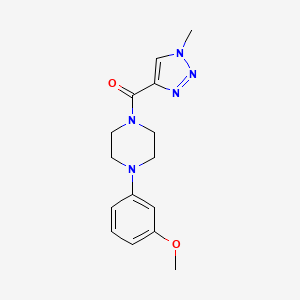
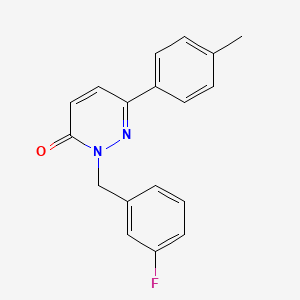
![N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2594807.png)
